N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
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Overview
Description
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, a piperidinone moiety, and a carboxamide group, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is activated factor X (FXa), a crucial enzyme in the coagulation cascade . FXa plays a pivotal role in the conversion of prothrombin to thrombin, which is a key step in blood clot formation .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to FXa with high affinity, resulting in a rapid onset of inhibition .
Biochemical Pathways
By inhibiting FXa, this compound disrupts the coagulation cascade, reducing thrombin generation .
Pharmacokinetics
This compound exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of O-demethyl apixaban, which is inactive against human FXa .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidinone Moiety: Starting from 4-chloronitrobenzene and piperidine, the piperidine ring is oxidized to form the corresponding lactam using sodium chlorite under a CO2 atmosphere.
Coupling with Furan Ring: The lactam intermediate is then coupled with a furan-2-carboxylic acid derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The piperidinone moiety can be further oxidized to form more complex lactam structures.
Reduction: Reduction of the carboxamide group can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions include various lactam derivatives, amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinone moiety.
Rivaroxaban: Another FXa inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is unique due to its specific combination of a furan ring and a piperidinone moiety, which imparts distinct chemical and biological properties compared to other FXa inhibitors .
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-11-13(18-17(21)15-5-4-10-22-15)7-8-14(12)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVDICGIRDLRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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